4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine

Cross-coupling reactivity Synthetic accessibility Kinase inhibitor scaffolds

Medicinal chemists synthesizing kinase inhibitor libraries lose 1-2 steps installing reactive handles and lipophilic groups on pyrrolopyridine cores. 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine solves this with a dual-functional scaffold: the 4-Cl position enables direct Suzuki-Miyaura cross-coupling, while the 7-Me group provides pre-installed lipophilicity modulation. Derivatives built on this core have demonstrated FMS kinase IC50 values as low as 30 nM and tubulin-polymerization inhibitors with cellular IC50 of 0.12-0.21 μM against HeLa, SGC-7901, and MCF-7 lines. Supplied at ≥98% purity under inert atmosphere, 2-8°C storage, supporting reproducible, multi-gram lead-optimization campaigns without in-house core synthesis.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 1082040-95-6
Cat. No. B1423611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine
CAS1082040-95-6
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1NC=C2)Cl
InChIInChI=1S/C8H7ClN2/c1-5-4-11-8(9)6-2-3-10-7(5)6/h2-4,10H,1H3
InChIKeyFDDUNWBKKCPOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine: Chemical Identity & Structure


4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082040-95-6) is a heterocyclic compound belonging to the pyrrolopyridine class, characterized by a fused pyrrole-pyridine bicyclic core with a chlorine atom at the 4-position and a methyl group at the 7-position [1]. Its molecular formula is C8H7ClN2 with a molecular weight of 166.61 g/mol . This compound serves as a versatile intermediate scaffold in medicinal chemistry, particularly as an azaindole bioisostere for kinase inhibitor development [2]. It is commercially available with specifications of ≥98% purity (NLT 98%) and requires storage under inert atmosphere at 2-8°C . The compound is sold for research use only and not for human use .

Kinase inhibitor library synthesis intermediate
Colchicine-site tubulin inhibitor development scaffold
Cross-coupling-ready azaindole bioisostere

Why 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine Is Irreplaceable


Generic substitution fails for 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine due to the non-interchangeable nature of its substitution pattern. The pyrrolo[3,2-c]pyridine scaffold exhibits positional isomerism where ring fusion orientation ([3,2-c] vs. [2,3-c] vs. [3,2-b]) and substituent positioning (4-chloro vs. 6-chloro; 7-methyl vs. des-methyl) critically influence both chemical reactivity and biological target engagement [1]. Analogs lacking the 7-methyl group (e.g., 4-chloro-1H-pyrrolo[3,2-c]pyridine, CAS 60290-21-3) present distinct physicochemical profiles including lower molecular weight (152.58 vs. 166.61 g/mol), altered lipophilicity, and different hydrogen bonding capacity [2]. Furthermore, the chlorine atom at the 4-position serves as a critical synthetic handle for cross-coupling reactions that would be inaccessible or require entirely different reaction conditions with alternative halogenation patterns [3]. These structural variations translate to divergent biological outcomes; in a series of pyrrolo[3,2-c]pyridine FMS kinase inhibitors, compounds differing only in substitution pattern showed IC50 values ranging from 30 nM to >1000 nM—a greater than 30-fold potency differential [4].

Des-methyl analog (CAS 60290-21-3) may shift lipophilicity and physicochemical profile, potentially altering target engagement in lead optimization.
Regioisomers ([2,3-c] or [3,2-b] fusion) introduce distinct reactivity and biological recognition; substitution pattern is not interchangeable.
4-Chloro handle is critical for direct cross-coupling; des-chloro or alternative halogenation may require multi-step pre-functionalization and different conditions.

4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine: Differentiation from Analogs


Cross-Coupling Reactivity: 4-Chloro vs. Des-chloro Scaffolds

The 4-chloro substituent in 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine provides a strategic synthetic handle absent in des-chloro analogs such as 7-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1082041-00-6). The chlorine atom at position 4 enables transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamentally inaccessible from the des-chloro parent scaffold without prior functionalization [1]. In the pyrrolo[3,2-c]pyridine patent literature, compounds with the 4-chloro substitution pattern are explicitly claimed as key intermediates for generating diverse kinase inhibitor libraries via palladium-catalyzed arylations and aminations [2]. The 4-chloro derivative thus enables one-step diversification whereas the des-chloro analog requires multi-step functionalization sequences that introduce additional synthetic burden and lower overall yields [1].

Cross-Coupling Reactivity
Class-level inference
Direct Suzuki/Buchwald-Hartwig coupling enabled by 4-chloro handle vs. multi-step functionalization required for des-chloro analog.
Synthetic step-count reduction for library synthesis.
Qualitative difference; reaction conditions are substrate-dependent.
Cross-coupling reactivity Synthetic accessibility Kinase inhibitor scaffolds

7-Methyl Impact on Lipophilicity and Physicochemical Properties

The 7-methyl group in 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine confers measurable physicochemical differentiation from its des-methyl analog 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3). The methyl substitution increases molecular weight from 152.58 g/mol to 166.61 g/mol, representing an approximate 9.2% mass increase [1]. Computational predictions indicate increased lipophilicity (XLogP3 of 1.9 for the des-chloro scaffold as a reference baseline; the 7-methyl addition is expected to increase this by approximately 0.5 log units based on typical methyl contributions) [1]. This lipophilicity modulation is significant for medicinal chemistry campaigns where target engagement requires optimization of partition coefficients; a 0.5 logP difference can translate to approximately 3-fold differences in membrane permeability under passive diffusion conditions [2].

Lipophilicity & MW Impact
Class-level inference
MW +9.2% (166.61 vs. 152.58 g/mol); estimated logP increase ~0.5 units.
Distinct physicochemical starting point for lead optimization.
Computational prediction; experimental logP to verify.
Lipophilicity cLogP Drug-likeness

Kinase Inhibitory Potency of the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine core scaffold, which includes 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine as a foundational intermediate, demonstrates nanomolar kinase inhibitory potency in optimized derivatives. In a series of 18 pyrrolo[3,2-c]pyridine derivatives tested against FMS kinase, compounds 1e and 1r achieved IC50 values of 60 nM and 30 nM, respectively [1]. These represent 1.6-fold and 3.2-fold improvements over the lead compound in the same study [1]. In a separate investigation, a pyrrolo[3,2-c]pyridine bisamide derivative (compound 1) exhibited an IC50 of 96 nM against FMS kinase with 11-fold selectivity over KDR kinase (IC50 = 1058 nM) [2]. A 7-methyl-2-(pyridin-4-yl)-pyrrolo[3,2-c]pyridin-4-one derivative demonstrated even higher potency with an IC50 of 10 nM in a kinase activity assay using a Dowex resin-based method at pH 7.9 and 2°C [3].

Kinase Inhibitory Potency
Class-level inference
Optimized derivatives: IC50 as low as 10–30 nM (FMS kinase).
Supports kinase inhibitor discovery programs.
Reported for downstream derivatives; precursor potency not directly measured.
FMS kinase IC50 Kinase selectivity

Tubulin Polymerization Inhibition at the Colchicine Site

1H-pyrrolo[3,2-c]pyridine derivatives have been validated as potent colchicine-binding site inhibitors with demonstrable effects on tubulin polymerization. In a 2024 study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors, with compound 10t exhibiting IC50 values ranging from 0.12 to 0.21 μM against three cancer cell lines (HeLa, SGC-7901, and MCF-7) [1]. Tubulin polymerization experiments demonstrated that 10t potently inhibited tubulin polymerization at concentrations of 3 μM and 5 μM, and immunostaining assays confirmed disruption of tubulin microtubule dynamics at a concentration of 0.12 μM [1]. For comparison, structurally distinct colchicine-site binders such as combretastatin A-4 typically exhibit tubulin polymerization inhibition in the 1-10 μM range, placing this pyrrolo[3,2-c]pyridine derivative among potent inhibitors in this mechanistic class [1].

Tubulin Polymerization Inhibition
Class-level inference
Cellular IC50 0.12–0.21 μM (HeLa, SGC-7901, MCF-7); tubulin disruption at 0.12 μM.
Supports colchicine-site targeting studies.
Data from optimized derivative 10t; scaffold validation for oncology research.
Tubulin polymerization Colchicine-binding site Anticancer

Commercial Availability and Quality Metrics

4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is commercially available with documented quality specifications including NLT 98% purity (≥98%) . Storage requirements are explicitly defined as inert atmosphere and 2-8°C temperature control . Physical property predictions include boiling point 342.3±37.0 °C, density 1.351±0.06 g/cm³, and pKa 14.60±0.40 . For comparison, the des-methyl analog 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 60290-21-3) has similar purity availability but lacks the 7-methyl group that distinguishes the target compound for specific synthetic applications [1]. Procurement pricing for research quantities (100 mg to 1 g scale) is documented and accessible .

Commercial Quality Metrics
Supporting evidence
NLT 98% purity; storage under inert atmosphere at 2–8°C.
Procurement reproducibility and reduced synthesis burden.
Supplier specification; physical properties are computational predictions.
Purity specification Storage conditions Commercial availability

4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine: Research & Industrial Applications


Kinase Inhibitor Library Synthesis

4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine serves as a strategic intermediate for synthesizing focused kinase inhibitor libraries. The 4-chloro position enables direct Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups, while the 7-methyl group provides pre-installed lipophilicity modulation [1][2]. This dual functionality eliminates 1-2 synthetic steps compared to des-chloro or des-methyl alternatives. Derivatives built on this scaffold have demonstrated FMS kinase inhibition with IC50 values as low as 30 nM [3].

Colchicine-Site Tubulin Inhibitor Development

Procurement of 4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine enables synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives that target the colchicine-binding site of tubulin. Optimized derivatives from this scaffold class have demonstrated cellular IC50 values of 0.12-0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines, with confirmed tubulin polymerization inhibition at 3-5 μM [4]. The 4-chloro position provides a reactive handle for introducing substituents that modulate tubulin binding affinity and cellular potency.

Kinase Selectivity Profiling Studies

The pyrrolo[3,2-c]pyridine scaffold has demonstrated capacity for selective kinase inhibition, with a bisamide derivative showing 11-fold selectivity for FMS kinase (IC50 = 96 nM) over KDR kinase (IC50 = 1058 nM) [5]. 4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine enables synthesis of analogs for structure-activity relationship (SAR) studies aimed at optimizing kinase selectivity profiles. The 7-methyl substitution provides a distinct starting point for exploring how lipophilicity modifications affect kinase panel selectivity.

Scalable Intermediate for Lead Optimization

4-Chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine is commercially available with defined purity specifications (NLT 98%) and documented storage requirements (inert atmosphere, 2-8°C), making it suitable for reproducible lead optimization campaigns . The compound's stability under controlled storage conditions supports multi-gram procurement for SAR expansion studies, reducing the need for in-house synthesis of the core scaffold and accelerating hit-to-lead timelines.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Cross-coupling-ready scaffold
Kinase selectivity profiling and SAR expansion
Colchicine-Site Tubulin Inhibitor Development
4-chloro derivatization handle
Tubulin polymerization and cell-cycle arrest endpoints
Kinase Selectivity Profiling Studies
Pre-installed 7-methyl lipophilicity
Panel screening and isoform selectivity review
Scalable Intermediate for Lead Optimization
Commercial availability with defined purity
Lot-to-lot consistency and storage stability

Technical Documentation Hub

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